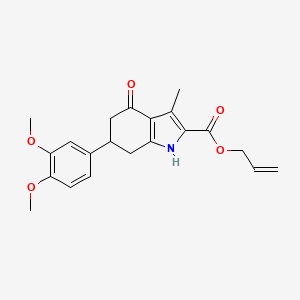

N-butyl-4-(2,4-dichlorophenoxy)butanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions including electrooxidative chlorination and the use of chlorophenyl isocyanate or benzyl isocyanate to introduce protecting groups on monomers. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared by electrooxidative double ene-type chlorination, showcasing the methodology for synthesizing chlorophenoxy derivatives (Uneyama et al., 1983).

Molecular Structure Analysis

Studies on the molecular structure of related butanamides, like the X-ray diffraction analysis of 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol 1,4-dioxane hemisolvate, reveal the intricacies of molecular arrangements and bonding patterns (Rimaz et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties can be deduced from studies on related compounds, such as the evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which showcased inhibitory activities against enzymes, revealing insights into their chemical behavior (Raza et al., 2019).

Physical Properties Analysis

The physical properties of compounds like N-butyl-4-(2,4-dichlorophenoxy)butanamide can be understood through studies on related chemicals, such as the synthesis and structure characterization of 4-Chloro-2,2-Dicyano-N-Chloroacetyl Butanamide-3-Ketone, providing data on melting points and yields indicative of their physical stability (Ming-gen, 2008).

Chemical Properties Analysis

Investigations into the chemical properties are illustrated by studies on the synthesis and reactivity of butanamide derivatives, such as the effectiveness of N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1h-Indol-3-Yl) Butanamide Derivatives as A-Amylase Inhibitors, highlighting their potential biological activities (Mathew et al., 2015).

Applications De Recherche Scientifique

Electrocatalytic Synthesis of Hydrogen Peroxide

Mesoporous nitrogen-doped carbon derived from the ionic liquid N-butyl-3-methylpyridinium dicyanamide is a highly active, cheap, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This method offers a safe, sustainable, and cost-effective flow-reactor-based approach for H₂O₂ production, demonstrating the compound's potential in green chemistry applications (Fellinger et al., 2012).

Soil Microbial Communities Response to Herbicides

The herbicide 2,4-Dichlorophenoxyacetic acid butyl ester (2,4-D butyl ester) significantly affects soil microbial communities at different concentrations. Its application in soils alters the microbial population and structure, particularly at higher concentrations, indicating the herbicide's substantial impact on microbial ecology in agricultural soils (Zhang et al., 2010).

Anticonvulsant Activities

Research into the neuropharmacological profiles of progabide (a gamma-aminobutyric acid (GABA) receptor agonist) and its metabolites demonstrates a broad spectrum of anticonvulsant activities against various seizures. This suggests the therapeutic potential of GABA receptor stimulation in controlling convulsions of different origins, with minimal secondary effects compared to commonly used antiepileptics (Worms et al., 1982).

Herbicide-Induced Changes in Embryonic Development

Studies on the effects of 2,4,5-trichlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid (2,4-D) and their derivatives on rats indicate that these herbicides can induce fetopathy and skeletal anomalies. These findings emphasize the need for caution in the usage of these chemicals due to their potential teratogenic effects (Khera & Mckinley, 1972).

Esterase Activities and Herbicide Metabolism

The study of esterase activities during chick embryonic development reveals insights into the metabolism of 2,4-Dichlorophenoxyacetic acid butyl ester. Understanding these enzymatic pathways is crucial for assessing the environmental fate and toxicological impacts of herbicides on wildlife and potentially humans (Cantarini et al., 1992).

Propriétés

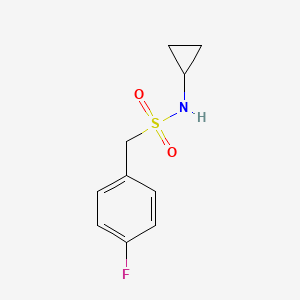

IUPAC Name |

N-butyl-4-(2,4-dichlorophenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO2/c1-2-3-8-17-14(18)5-4-9-19-13-7-6-11(15)10-12(13)16/h6-7,10H,2-5,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOVEOXRIQWCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-(2,4-dichlorophenoxy)butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)

![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4583130.png)

![1-allyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B4583138.png)

![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)

![diethyl [1,4-phenylenebis(methylene)]biscarbamate](/img/structure/B4583157.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)